Benzoarsole
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Overview
Description
1H-Arsindol-1-yl is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their wide range of biological activities . The structure of 1H-Arsindol-1-yl includes an indole ring system, which is a common motif in many biologically active molecules .
Preparation Methods
The synthesis of 1H-Arsindol-1-yl can be achieved through several methods. Traditional synthetic routes for indole derivatives include the Bartoli indole synthesis, Hemetsberger indole synthesis, and the Bischler indole synthesis . These methods typically involve the cyclization of ortho-substituted anilines or halobenzenes with C–C or C–N bond formation . Industrial production methods often utilize transition-metal catalysis to improve yield and efficiency .
Chemical Reactions Analysis
Scientific Research Applications
1H-Arsindol-1-yl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Arsindol-1-yl involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways . For example, it can inhibit enzymes or modulate receptor activity, leading to its diverse biological effects .
Comparison with Similar Compounds
1H-Arsindol-1-yl can be compared to other indole derivatives such as:
Serotonin: A neurotransmitter with a similar indole structure.
Vinblastine: An anticancer agent that contains an indole ring.
Mitomycin C: Another anticancer compound with an indole motif.
The uniqueness of 1H-Arsindol-1-yl lies in its specific substitution pattern and the resulting biological activities .
Properties
Molecular Formula |
C8H6As |
---|---|
Molecular Weight |
177.05 g/mol |
InChI |
InChI=1S/C8H6As/c1-2-4-8-7(3-1)5-6-9-8/h1-6H |
InChI Key |
BVUSIQTYUVWOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C[As]2 |
Origin of Product |
United States |
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